
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This particular compound is a derivative of androstane, which is a fundamental steroid structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol typically involves multiple steps starting from simpler steroid precursors. The process often includes:
Ethoxylation: Introduction of an ethoxy group at the 3-position.
Methylation: Addition of a methyl group at the 16-position.
Hydroxylation: Introduction of a hydroxyl group at the 16-position.
These reactions require specific catalysts and conditions, such as acidic or basic environments, and controlled temperatures to ensure the correct functional groups are added without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors where the above reactions are carried out in sequence. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps, such as crystallization or chromatography, are essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 16-position can be oxidized to a ketone.
Reduction: The double bond in the steroid ring can be reduced to a single bond.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone at the 16-position.
Reduction: Saturated steroid ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Potential use in developing treatments for hormonal imbalances or as an anabolic agent.
Industry: Utilized in the production of steroid-based pharmaceuticals and supplements.
Wirkmechanismus
The mechanism of action of (3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol involves its interaction with steroid hormone receptors in the body. It binds to these receptors, altering their conformation and modulating the transcription of specific genes. This can lead to changes in protein synthesis and cellular function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Testosterone: A natural steroid hormone with similar structural features.
Methandrostenolone: A synthetic anabolic steroid with a similar core structure but different functional groups.
Nandrolone: Another synthetic steroid with a similar backbone but different substitutions.
Uniqueness
(3|A,16|A)-3-ethoxy-16-methylandrost-5-en-16-ol is unique due to its specific ethoxy and methyl substitutions, which confer distinct biological properties and potential therapeutic applications compared to other steroids.
Eigenschaften
CAS-Nummer |
4462-64-0 |
|---|---|
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,16S)-3-ethoxy-10,13,16-trimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-ol |
InChI |
InChI=1S/C22H36O2/c1-5-24-16-8-11-22(4)15(12-16)6-7-17-18(22)9-10-20(2)14-21(3,23)13-19(17)20/h6,16-19,23H,5,7-14H2,1-4H3/t16-,17+,18-,19-,20+,21-,22-/m0/s1 |
InChI-Schlüssel |
DWHNAFMKRQQMIQ-UIZIODFASA-N |
Isomerische SMILES |
CCO[C@H]1CC[C@@]2([C@H]3CC[C@@]4(C[C@@](C[C@H]4[C@@H]3CC=C2C1)(C)O)C)C |
Kanonische SMILES |
CCOC1CCC2(C3CCC4(CC(CC4C3CC=C2C1)(C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


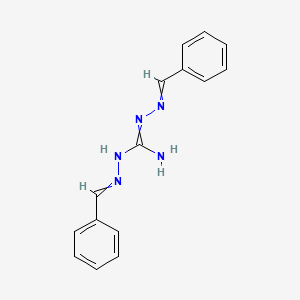

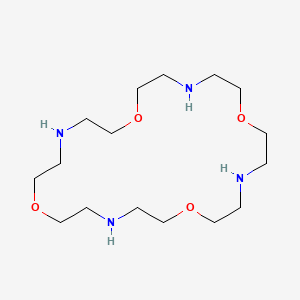
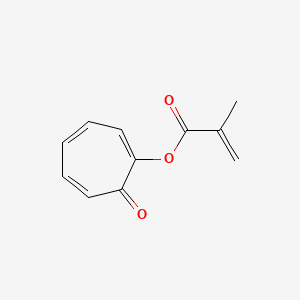
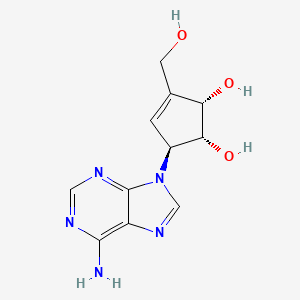
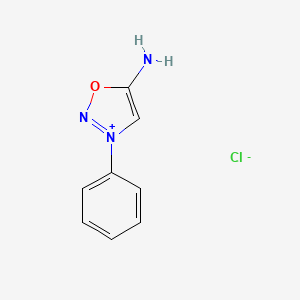
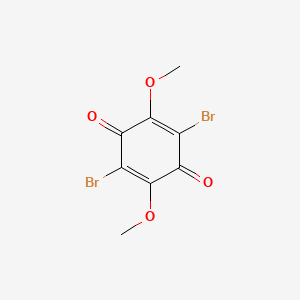
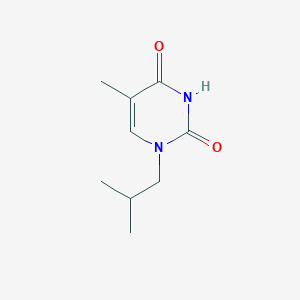
![7H-Benzo[c]phenothiazine, 7-chloroacetyl-](/img/structure/B14161072.png)
![1-[(2Z)-1-ethylpyridin-2(1H)-ylidene]-3-prop-2-en-1-ylthiourea](/img/structure/B14161073.png)
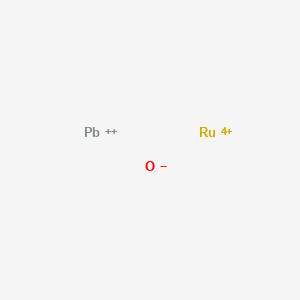
![4-[(5-Methylthiophen-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B14161091.png)
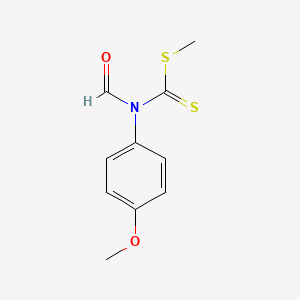
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)
